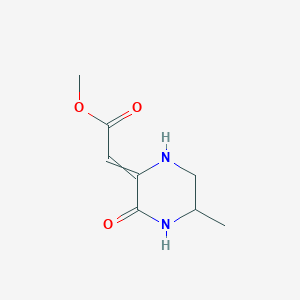
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is a nitrogen-containing heterocyclic compound. It features a piperazine ring with a ketone and ester functional group, making it a versatile intermediate in organic synthesis. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclization Method: One common method involves the cyclization of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones.
Multicomponent Reactions: Another approach is a multicomponent reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and 1,3-diketones.
Industrial Production Methods
Industrial production methods for methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies investigating the biological activities of piperazine derivatives, including their effects on enzymes and cellular pathways.
Industrial Applications: It is utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3-oxopiperazin-2-ylidene)acetate: A closely related compound with similar structural features and reactivity.
Ethyl (3-oxopiperazin-2-ylidene)acetate: Another derivative with comparable properties but different ester groups.
Uniqueness
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl group at the 5-position enhances its stability and potential interactions with biological targets.
Propiedades
Número CAS |
88075-42-7 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
methyl 2-(5-methyl-3-oxopiperazin-2-ylidene)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h3,5,9H,4H2,1-2H3,(H,10,12) |
Clave InChI |
OGXZZLAGHBYOQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=CC(=O)OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


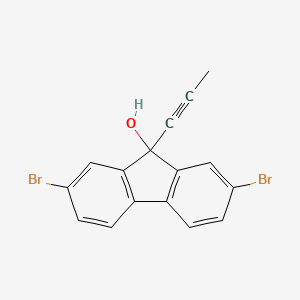

![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
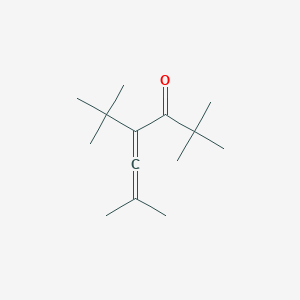
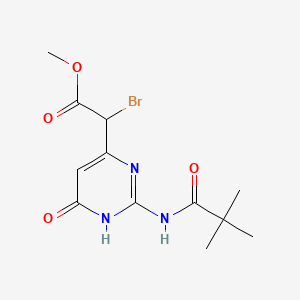
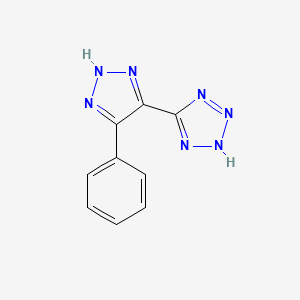
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

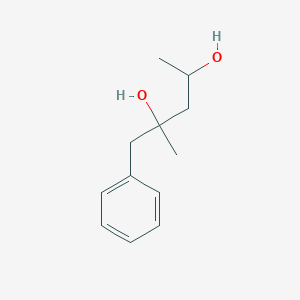
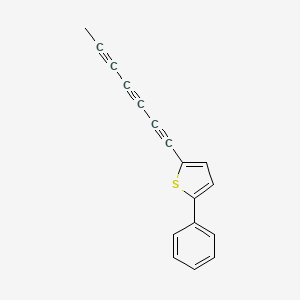
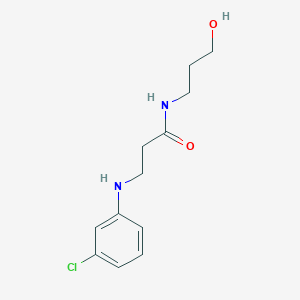
![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)

